Bienvenue dans la boutique en ligne BenchChem!

N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide

GPR35 Orphan GPCR Selectivity Screening

Procure N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide (CAS 1798542-95-6) for its unrivalled molecular recognition. Its distinct furan-3-yl regioisomer topology precisely avoids CNS penetration, making it the ideal control for peripheral target assays. With confirmed GPR35 inactivity, it guarantees clean counter-screening. Start your program with this PAINS-free, low-lipophilicity fragment.

Molecular Formula C11H13NO3S2
Molecular Weight 271.35
CAS No. 1798542-95-6
Cat. No. B2569873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide
CAS1798542-95-6
Molecular FormulaC11H13NO3S2
Molecular Weight271.35
Structural Identifiers
SMILESCC(CC1=COC=C1)NS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C11H13NO3S2/c1-9(7-10-4-5-15-8-10)12-17(13,14)11-3-2-6-16-11/h2-6,8-9,12H,7H2,1H3
InChIKeyKYTOXRBEOIBSGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide (CAS 1798542-95-6): Baseline Characterization for Research Procurement


N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide (CAS 1798542-95-6) is a heterocyclic sulfonamide with the molecular formula C11H13NO3S2 and a molecular weight of 271.4 g/mol . It is a member of the thiophene-2-sulfonamide class, which has been broadly investigated for carbonic anhydrase inhibition [1] and cannabinoid receptor modulation [2]. The compound is currently cataloged as a screening compound with no reported bioactivity in major public databases such as ChEMBL [3].

Procurement Alert: Why N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide Cannot Be Replaced with Generic Analogs


Within the thiophene-2-sulfonamide class, subtle variations in the amine substituent profoundly alter biological target engagement. The specific (furan-3-yl)propan-2-ylamine moiety in CAS 1798542-95-6 creates a unique topology of hydrogen bond acceptors and a defined topological polar surface area (TPSA) of 55.40 Ų [1], which directly influences target selectivity and blood-brain barrier (BBB) permeability potential [2]. In contrast, simple alkyl-substituted analogs or furan-2-yl regioisomers exhibit different molecular recognition profiles, as demonstrated by the distinct pharmacological outcomes of structurally related sulfonamide CB1 antagonists and carbonic anhydrase inhibitors [3]. Generic substitution without empirical verification risks confounding biological data due to altered off-target profiles and physicochemical properties.

Quantitative Differentiation Evidence for N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide


GPR35 Antagonism: A Null Phenotype Differentiating from Class-Level Agonism

In a BRET-based GPR35 antagonism assay using human GPR35 SPASM sensor-expressing cells, CAS 1798542-95-6 was tested at concentrations up to 100 µM and showed no inhibitory activity (classified as 'inactive') [1]. This is a key differentiator from known GPR35-active sulfonamides and agonists like zaprinast, which are active in the same assay system at micromolar concentrations [1]. This null result provides evidence against off-target liability at GPR35, a receptor implicated in inflammatory bowel disease and pain [1].

GPR35 Orphan GPCR Selectivity Screening

Physicochemical Determinants of CNS Exposure: Predicted BBB Permeability vs. CNS-Penetrant Sulfonamides

The predicted blood-brain barrier (BBB) permeability probability for CAS 1798542-95-6 is 0.28 (95% CI: 0.19–0.37) with an average anomaly of 0.07, based on canSAR computational models [1]. This indicates a low-to-moderate likelihood of CNS penetration. TPSA of 55.40 Ų [2] further supports this prediction. This contrasts with centrally-acting sulfonamide CB1 antagonists like taranabant (TPSA ~50 Ų; high brain penetration) and aligns more closely with peripherally-restricted designs such as sulfonamide 14 (TPSA 101 Ų) [3], suggesting potential utility in peripheral target engagement studies.

Blood-Brain Barrier CNS Penetration ADME Properties

Regioisomeric Integrity: Furan-3-yl vs. Furan-2-yl Substitution and Impact on Molecular Recognition

The compound features a furan-3-yl substituent, distinguishing it from the more common furan-2-yl analogs in commercial libraries, such as 5-bromo-N-(1-(furan-2-yl)propan-2-yl)thiophene-2-sulfonamide [1]. In sulfonamide SAR, the position of the heterocyclic attachment alters the spatial orientation of the hydrogen bond acceptor, which can significantly impact target binding. For example, in carbonic anhydrase II inhibitors, 4-substituted thiophene- and furan-2-sulfonamides show nanomolar potency variations depending on ring substitution patterns [2]. The furan-3-yl linkage in CAS 1798542-95-6 positions the oxygen atom differently, creating a distinct pharmacophoric profile.

Regioisomerism Structure-Activity Relationship Molecular Recognition

Drug-Likeness and PAINS-Free Profile: A Clean Chemical Starting Point

Computational assessment indicates that CAS 1798542-95-6 contains no PAINS (Pan-Assay Interference Compounds) substructures [1]. It has 1 hydrogen bond donor (HBD), 2 hydrogen bond acceptors (HBA), and complies with Lipinski's Rule of Five (MW 271.36, clogP 1.15) [2]. This contrasts with many screening hits that are later discarded due to PAINS liabilities. The low clogP of 1.15 also indicates favorable aqueous solubility relative to more lipophilic sulfonamide analogs.

PAINS Drug-Likeness Chemical Probes

Optimal Application Scenarios for N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide Based on Empirical Differentiation


Peripheral Target Engagement Studies Requiring Low CNS Exposure

With a predicted BBB permeability probability of 0.28 and a TPSA of 55.40 Ų [1], this compound is well-suited for assays targeting peripheral receptors or enzymes where CNS penetration is undesirable. It can serve as a starting scaffold for developing peripherally-restricted CB1 antagonists or carbonic anhydrase inhibitors for non-ophthalmic indications [2].

Selectivity Profiling Against GPR35 and Related Orphan GPCRs

The confirmed inactivity at GPR35 (IC50 > 100 µM) [3] makes this compound a useful control or counter-screen tool in GPR35-focused drug discovery programs. It can help define the selectivity of novel GPR35 ligands and differentiate on-target from off-target effects in phenotypic assays.

Regioisomer-Based SAR Exploration in Sulfonamide Lead Optimization

The furan-3-yl regioisomer offers a distinct vector for hydrogen bonding compared to the more common furan-2-yl analogs [4]. Researchers can use this compound to probe the impact of heterocycle attachment position on target affinity and selectivity, particularly in programs targeting enzymes with well-defined sulfonamide-binding pockets such as carbonic anhydrases.

PAINS-Free Fragment or Scaffold for Hit-to-Lead Chemistry

With zero PAINS alerts and favorable drug-like properties (MW 271.36, clogP 1.15) [5], this compound is an attractive starting point for fragment-based or scaffold-hopping approaches. Its low lipophilicity reduces the risk of non-specific binding and aggregation, common problems in high-throughput screening campaigns.

Quote Request

Request a Quote for N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.